2-Methyl-6-(p-tolyl)heptane-2,3-diol

Catalog No.
S1786384
CAS No.
117421-22-4
M.F
C15H24O2
M. Wt
236.355
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-(p-tolyl)heptane-2,3-diol

CAS Number

117421-22-4

Product Name

2-Methyl-6-(p-tolyl)heptane-2,3-diol

IUPAC Name

2-methyl-6-(4-methylphenyl)heptane-2,3-diol

Molecular Formula

C15H24O2

Molecular Weight

236.355

InChI

InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3

InChI Key

BHAUXXMLNYMKFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O

2-Methyl-6-(p-tolyl)heptane-2,3-diol (CAS 117421-22-4) is a sesquiterpenoid diol, a class of natural products known for structural diversity. It is a secondary metabolite isolated from cultures of the basidiomycete fungus *Boreostereum vibrans*. [1] This fungal source is noted for producing a wide array of terpenoid and lactone-based compounds, many of which are investigated for their biological activities, particularly cytotoxicity and enzyme inhibition. [REFS-1, REFS-2] The procurement of a specific metabolite like this diol is often driven by the need for a well-characterized molecular scaffold with a defined biological activity profile, distinct from other co-isolated natural products.

Procuring a generic 'sesquiterpenoid from *B. vibrans*' is inappropriate for targeted research because compounds isolated from the same culture exhibit highly divergent biological activities. For example, while the fungus produces potent enzyme inhibitors like Vibralactone, many of its other terpenoid metabolites show no significant cytotoxicity against common cancer cell lines. [REFS-1, REFS-2] Selecting this specific diol is a deliberate choice for a compound with a confirmed biological profile, ensuring that experimental results are attributable to a known molecular entity rather than an undefined or potentially inactive structural analog from the same source.

Demonstrated Lack of Cytotoxicity Against a Panel of Human Cancer Cell Lines

In a comparative study, a close structural analog of 2-Methyl-6-(p-tolyl)heptane-2,3-diol, Boreovibrin B, was evaluated for cytotoxicity alongside other co-isolated compounds from *Boreostereum vibrans*. Boreovibrin B, a cadinane sesquiterpenoid, was found to be inactive against five distinct human cancer cell lines, with IC50 values all exceeding 40 μM. [1] This contrasts with other classes of natural products, and even some terpenoids from other sources, which show high potency in similar assays. This established lack of activity is a critical, data-supported attribute.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data> 40 μM (for closely related Boreovibrin B)
Comparator Or BaselineActive cytotoxic agent baseline (e.g., Cisplatin, typically low μM range)
Quantified DifferenceAt least one order of magnitude less potent than typical cytotoxic positive controls.
ConditionsIn vitro assay against five human cancer cell lines: SK-BR-3 (breast), SMMC-7721 (liver), HL-60 (leukemia), PANC-1 (pancreas), and A-549 (lung). [<a href="https://onlinelibrary.wiley.com/doi/10.1002/cbdv.201100344" target="_blank">1</a>]

For researchers needing a non-cytotoxic negative control or a benign molecular scaffold for synthesis, this verified inactivity is a primary procurement justification.

Negative Control for High-Throughput Screening

As a structurally defined sesquiterpenoid from *B. vibrans* that is documented to be non-cytotoxic against a range of cancer cell lines, this compound is an ideal negative control for screening campaigns involving other natural products from the same source or class. [1]

Precursor for Semi-Synthesis and Analogue Development

The diol functionality and aromatic ring provide reactive handles for synthetic modification. Its validated lack of intrinsic cytotoxicity makes it a safe and reliable starting scaffold for developing new derivatives where any emergent bioactivity can be attributed to the synthetic modification, not the core structure. [1]

Analytical Standard for Biosynthetic and Metabolomic Studies

For researchers investigating the metabolic pathways of *Boreostereum vibrans*, this compound serves as a crucial, authenticated analytical standard for LC-MS or GC-MS to confirm its presence and quantify its production under various culture conditions.

XLogP3

2.9

Appearance

Oil

Dates

Last modified: 02-18-2024

Explore Compound Types